Chlorosulfonic acid

概述

描述

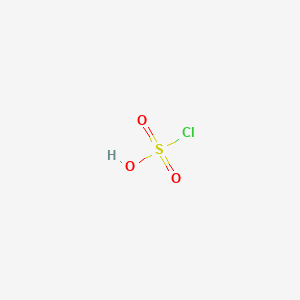

Chlorosulfonic acid (HSO₃Cl) is a highly reactive, strong inorganic acid with a molecular formula of HClO₃S and a molar mass of 116.515 g/mol . It is characterized by its exceptional acid strength (Hammett acidity function H₀ = −13.8), surpassing that of concentrated sulfuric acid (H₀ up to −12) . The presence of a sulfur-chlorine bond enhances its reactivity, making it a versatile reagent in sulfonation, chlorosulfonation, and catalyst synthesis. It is widely employed in organic synthesis, nanomaterials processing, and solid acid catalyst preparation due to its ability to introduce sulfonic acid groups efficiently .

准备方法

Synthetic Routes and Reaction Conditions: Chlorosulfonic acid can be synthesized through several methods:

Reaction of Phosphorus Pentachloride with Sulfuric Acid: This method involves the reaction of phosphorus pentachloride with concentrated sulfuric acid, producing this compound and phosphorus oxychloride.

Direct Action of Hydrochloric Acid on Sulfur Trioxide: This method involves the direct reaction of hydrochloric acid with sulfur trioxide.

Distillation of Oleum with Phosphorus Pentoxide: In this method, oleum is distilled with phosphorus pentoxide in a stream of hydrogen chloride gas.

Industrial Production Methods: The industrial synthesis of this compound typically involves the reaction of hydrogen chloride with a solution of sulfur trioxide in sulfuric acid. This process is highly exothermic and requires careful temperature control to maintain the reaction at 50-80°C .

化学反应分析

Chlorosulfonic acid undergoes various types of chemical reactions:

Hydrolysis: Reacts violently with water to produce sulfuric acid and hydrogen chloride.

Sulfonation and Chlorosulfonation: Acts as a sulfonating and chlorosulfonating agent for organic compounds, particularly aromatic compounds.

Halogenation: Can function as a chlorinating agent for aromatic substrates at high temperatures.

Dehydration: Acts as a powerful dehydrating agent in various chemical reactions.

Common Reagents and Conditions:

Water: Hydrolysis reaction producing sulfuric acid and hydrogen chloride.

Aromatic Compounds: Undergo sulfonation and chlorosulfonation reactions.

High Temperatures: Required for halogenation reactions.

Major Products Formed:

Sulfuric Acid and Hydrogen Chloride: From hydrolysis.

Sulfonated and Chlorosulfonated Organic Compounds: From reactions with aromatic compounds.

Chlorinated Aromatic Compounds: From halogenation reactions.

科学研究应用

Chemical Synthesis

Chlorosulfonic acid is primarily utilized as a sulfonating agent in organic synthesis. It reacts with various organic compounds to introduce sulfonic acid groups, enhancing their properties for further reactions.

Table 1: Key Reactions Involving this compound

| Compound Type | Reaction Type | Product | Application |

|---|---|---|---|

| Aliphatic Compounds | Sulfonation | Alkyl Sulfonates | Surfactants, detergents |

| Aromatic Compounds | Chlorosulfonation | Aromatic Sulfonates | Dyes, pigments |

| Alcohols | Sulfation | Sulfated Alcohols | Plasticizers |

| Amines | Sulfamation | Sulfonamides | Pharmaceuticals |

This compound's ability to react with both aliphatic and aromatic compounds makes it invaluable in producing intermediates for various industrial applications, such as detergents and dyes .

Pharmaceutical Industry

In pharmaceuticals, this compound is essential for synthesizing active pharmaceutical ingredients (APIs). It is particularly significant in producing sulfonamides and benzothiadiazines, which are used as anti-infectives and diuretics, respectively.

Case Study: Synthesis of Sulfonamides

A study demonstrated that this compound is used in the synthesis of sulfonamides through a controlled reaction with amines. The process yields high purity products suitable for medicinal applications .

Agriculture

This compound plays a role in agricultural chemistry, particularly in the formulation of herbicides and pesticides. It is employed to modify surfactants that enhance the efficacy of these agrochemicals.

Applications:

- Surfactants : Used in formulations to improve the wetting and spreading properties of herbicides.

- Fertilizers : Acts as a catalyst in the production of certain fertilizers .

Materials Science

In materials science, this compound is utilized for functionalizing materials, especially in the production of two-dimensional (2D) materials such as graphene and carbon nanotubes.

Table 2: Applications in Materials Science

| Material Type | Application | Process Description |

|---|---|---|

| Graphene | Membrane production | Functionalization with CSA |

| Carbon Nanotubes | Coatings and films | Superacid processing |

A notable application involves using this compound to intercalate and functionalize graphene oxide, enhancing its compatibility with various solvents for membrane applications .

Environmental Applications

This compound has also been explored for environmental applications, particularly in wastewater treatment processes. Its ability to modify organic compounds can lead to improved biodegradability and reduced toxicity.

Case Study: Wastewater Treatment

Research indicates that chlorosulfonation can enhance the breakdown of persistent organic pollutants (POPs) in wastewater, making it a potential tool for environmental remediation efforts .

作用机制

Chlorosulfonic acid exerts its effects primarily through its strong acidic and chlorinating properties. It acts as a sulfonating agent by introducing sulfonic acid groups into organic molecules. The mechanism involves the formation of a tetrahedral intermediate, which then undergoes various transformations depending on the reaction conditions .

相似化合物的比较

Comparison with Sulfuric Acid

Acid Strength and Reactivity

Chlorosulfonic acid exhibits stronger acidity (H₀ = −13.8) compared to sulfuric acid (H₀ = −12), enabling more aggressive sulfonation and protonation reactions. This property is critical in catalyst preparation, where this compound-derived systems show higher acid densities (3.4 mmol g⁻¹) with 10-fold less reagent usage than conventional sulfuric acid methods .

Charge Transfer in Material Processing

In graphite exfoliation, this compound demonstrates 46% higher charge transfer than sulfuric acid and four-fold higher than sodium bisulfate (Table 1). This facilitates spontaneous graphene formation without sonication, a significant advantage for scalable nanomaterial production .

Table 1: Charge Transfer Comparison in Graphite Exfoliation

| Exfoliating Agent | Charge Transfer (e) |

|---|---|

| This compound | 0.26 |

| Sulfuric Acid | 0.18 |

| Sodium Bisulfate | 0.06 |

Catalyst Performance

When immobilized on supports like SiO₂ or Al₂O₃, this compound generates catalysts with acid strengths influenced by the support’s basicity. In contrast, sulfuric acid-based systems exhibit weaker acid sites, reducing their efficacy in demanding reactions such as esterification .

Comparison with Sodium Bisulfate

Sodium bisulfate (NaHSO₄) is a milder sulfonating agent with significantly lower charge transfer capacity (Table 1).

Comparison with Sulfamic Acid-Based Agents

Traditional sulfating agents like this compound-pyridine are being supplanted by milder systems using sulfamic acid and urea. While sulfamic acid reduces corrosion risks, its reactivity is lower, requiring activators like urea to weaken S–N bonds for sulfation. This compound remains superior for rapid, high-yield sulfonation without additional activators .

Efficiency in Catalyst Preparation

This compound optimizes acid site density in solid catalysts. For example, in Fe₃O₄-PDA-SO₃H synthesis, acid density plateaus at 1.238 mmol g⁻¹ with 0.8 mL of this compound, minimizing reagent waste. Similar systems using sulfuric acid require larger quantities to achieve comparable results .

Role in Nanomaterial Processing

This compound uniquely dissolves carbon nanotubes (CNTs) and graphene nanoribbons (GNRs) without chemical modification, enabling scalable production of conductive films and fibers. Sulfuric acid, in contrast, often requires functionalization or sonication, complicating processing .

Synergistic Effects with Other Reagents

This compound combined with thionyl chloride (SOCl₂) enhances sulfonyl chloride synthesis yields from 40–60% to 90% (Table 2). This synergy is absent in sulfuric acid-based systems, highlighting this compound’s adaptability .

生物活性

Chlorosulfonic acid (ClSO₃H) is a highly reactive chemical compound primarily utilized in the synthesis of sulfonamides and other pharmaceuticals. Its biological activity is of interest due to its potential applications in medicinal chemistry and its effects on biological systems. This article explores the biological activity of this compound, including its immunomodulatory effects, toxicity, and implications for drug development.

This compound is a colorless to straw-colored liquid with a pungent odor. It is known for its strong acidity and reactivity, particularly as a sulfonating agent in organic synthesis. The compound's structure consists of a sulfonyl group (SO₂) bonded to a chlorine atom, which contributes to its unique reactivity profile.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Immunomodulatory Effects : Studies have shown that this compound can enhance the immunological activity of modified polysaccharides. For example, sulfation using this compound has been reported to improve the antitumor activity of certain compounds by promoting T-lymphocyte proliferation and increasing cytokine production such as IL-2 and IFN-γ .

- Toxicity and Irritation : this compound is highly corrosive and can cause severe irritation to the skin, eyes, and respiratory tract. Acute exposure can lead to symptoms such as coughing, wheezing, and pulmonary edema . The inhalation LC₅₀ values indicate significant toxicity, with reported values of 38.5 mg/m³ for rats over four hours .

1. Immunomodulatory Activity Enhancement

A study evaluated the immunomodulatory effects of sulfated polysaccharides modified using this compound. The research demonstrated that the sulfated derivatives exhibited enhanced NK cell activity and promoted T-cell proliferation in mouse splenocytes. The optimal conditions for modification involved a this compound to pyridine ratio of less than 1:2.5, yielding a product with significant immunological benefits .

| Modification Ratio | Yield (%) | T-Cell Proliferation (Relative Increase) | Cytokine Production (pg/mL) |

|---|---|---|---|

| 1:2 | 51.5 | 150% | IL-2: 200, IFN-γ: 300 |

| 1:3 | 45.0 | 120% | IL-2: 180, IFN-γ: 250 |

2. Toxicological Studies

Research on the toxicological effects of this compound has highlighted its corrosive nature. Inhalation studies revealed that exposure could lead to severe respiratory issues and potential long-term damage to lung function. The acute toxicity data suggest that even low concentrations can result in significant health risks .

| Exposure Type | LC₅₀ (mg/m³) | Symptoms Observed |

|---|---|---|

| Inhalation (Mouse) | 52 | Coughing, respiratory distress |

| Inhalation (Rat) | 38.5 | Pulmonary edema, irritation of respiratory tract |

Research Findings

Recent studies have focused on the modification of various substrates using this compound to enhance their biological properties:

- Sulfonation Reactions : this compound has been effectively used in sulfonation reactions to modify zeolites for improved catalytic activity in organic reactions . These modifications have implications for environmental applications such as pollutant removal.

- Pharmaceutical Applications : this compound serves as a critical reagent in the synthesis of sulfonamide antibiotics and other medicinal compounds, highlighting its importance in pharmaceutical chemistry .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing chlorosulfonic acid derivatives in catalytic applications?

- Methodological Answer : To synthesize silica-bonded S-sulfonic acid (SBSSA), react 3-mercaptopropylsilica (MPS) with this compound in chloroform under inert conditions. Purify the product via vacuum filtration and wash with anhydrous solvents. Characterize using Fourier-transform infrared spectroscopy (FTIR) to confirm sulfonic group incorporation, elemental analysis for sulfur content, and nitrogen adsorption-desorption isotherms for surface area quantification. SBSSA has been validated as a catalyst for synthesizing quinoxaline derivatives at room temperature, achieving yields >85% .

Q. How should researchers safely handle this compound in laboratory settings, considering its corrosive and reactive nature?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use neoprene gloves (Class B/C chemical resistance), face shields, and acid-resistant aprons.

- Ventilation : Conduct reactions in fume hoods with scrubbers to neutralize HCl/SO₃ fumes.

- Storage : Store in glass or PTFE containers under dry inert gas (e.g., argon). Avoid contact with water, amines, or metals (e.g., aluminum) due to violent exothermic reactions .

- Spill Mitigation : Neutralize spills with dry sodium bicarbonate or calcium oxide; never use water .

Q. What experimental protocols are essential for measuring the acid strength of this compound when supported on inorganic oxides?

- Methodological Answer : Immerse inorganic oxides (e.g., SiO₂, TiO₂, Al₂O₃) in this compound under controlled humidity. Measure acid strength via Hammett acidity function (H₀) using indicator dyes (e.g., nitrobenzene derivatives). For example:

| Oxide Support | Basicity (δ⁻) | H₀ Range |

|---|---|---|

| SiO₂ | -0.23 | -11.5 < H₀ ≤ -10.8 |

| TiO₂ | -0.27 | -9.3 < H₀ ≤ -9.0 |

| Al₂O₃ | -0.36 | -9.3 < H₀ ≤ -9.0 |

| Higher oxide basicity reduces proton availability, lowering acid strength. Validate with pyridine-adsorption FTIR to distinguish Brønsted vs. Lewis acid sites . |

Advanced Research Questions

Q. How can this compound be optimized as a solvent for dispersing carbon nanotubes (CNTs), and what analytical techniques validate individual nanotube dispersion?

- Methodological Answer :

- Dispersion Protocol : Use this compound at concentrations >0.1 wt% CNTs under shear mixing (10,000 rpm for 1 hr). The acid acts as an athermal solvent, dissolving CNTs as individuals via protonation-driven electrostatic repulsion .

- Validation : Employ cryogenic transmission electron microscopy (cryo-TEM) by flash-freezing the solution in liquid ethane. This preserves the dispersed state, confirming individual nanotubes (no bundling). Complementary small-angle X-ray scattering (SAXS) quantifies dispersion homogeneity .

Q. What mechanistic insights explain the role of this compound in sulfonation reactions, particularly regarding reaction kinetics and intermediate species?

- Methodological Answer :

- Kinetic Studies : Monitor sulfonation of aromatic compounds (e.g., benzene derivatives) using in-situ UV-Vis spectroscopy to track intermediate formation (e.g., Wheland intermediates). Rate constants (k) follow pseudo-first-order kinetics under excess acid conditions.

- Mechanistic Probes : Isotopic labeling (e.g., D₂O quenching) identifies proton transfer steps. Density functional theory (DFT) simulations reveal transition-state stabilization via H-bonding between the sulfonic group and substrate .

Q. How do variations in reaction conditions (e.g., temperature, stoichiometry) influence the synthesis of sulfonated polymers using this compound?

- Methodological Answer :

- Experimental Design : Vary temperature (0–50°C), acid-to-monomer ratio (1:1 to 5:1), and reaction time (1–24 hrs). For sulfonated polystyrene, optimize at 25°C with a 3:1 molar ratio (acid:monomer) for 6 hrs to achieve 90% sulfonation.

- Characterization : Use gel permeation chromatography (GPC) for molecular weight distribution and ¹H NMR to quantify sulfonation degree (integration of aromatic vs. sulfonic protons). Thermal stability is assessed via thermogravimetric analysis (TGA), showing decomposition >200°C .

属性

IUPAC Name |

sulfurochloridic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO3S/c1-5(2,3)4/h(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHPWXDJESJLNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClHO3S, Array, ClSO3H | |

| Record name | CHLOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chlorosulfonic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chlorosulfonic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029706 | |

| Record name | Chlorosulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorosulfonic acid appears as a colorless to yellow colored fuming liquid with a pungent odor. Density 14.7 lb / gal. Causes severe burns. Very toxic by inhalation. Corrosive to metals., Liquid, A colorless to yellow colored fuming liquid with a pungent odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorosulfuric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorosulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

311 °F at 760 mmHg (USCG, 1999), 151-152 °C AT 755 MM HG; 74-75 °C AT 19 MM HG; 60-64 °C AT 2-4 MM HG, at 100kPa: 151-152 °C | |

| Record name | CHLOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

/COMMON SOLVENTS INCLUDE/ LIQUID SULFUR DIOXIDE, PYRIDINE, & DICHLOROETHANE., Solubility in water: reaction | |

| Record name | CHLOROSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.75 at 68 °F (USCG, 1999) - Denser than water; will sink, SPECIFIC GRAVITY: 1.76-1.77 AT 20 °C/20 °C; 1.784 AT 0 °C/4 °C; 1.753 AT 20 °C/4 °C., Relative density (water = 1): 1.75 | |

| Record name | CHLOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.02 (AIR= 1), Relative vapor density (air = 1): 4.02 | |

| Record name | CHLOROSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.55 mmHg (USCG, 1999), 0.75 [mmHg], 1 MM HG AT 32 °C, Vapor pressure, Pa at 20 °C: 133 | |

| Record name | CHLOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorosulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS OR SLIGHTLY YELLOW LIQUID | |

CAS No. |

7790-94-5 | |

| Record name | CHLOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorosulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorosulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorosulfonic acid | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/chlorosulfonic-acid-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Chlorosulfuric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorosulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorosulphuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O9AXL1TJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-112 °F (USCG, 1999), -80 °C | |

| Record name | CHLOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。